Cas no 1142952-15-5 (5-methyl-1-(pyridin-2-yl)methyl-1H-pyrazol-3-amine)

5-Methyl-1-(pyridin-2-yl)methyl-1H-pyrazol-3-amine is a heterocyclic organic compound featuring a pyrazole core substituted with a methyl group at the 5-position and an amine group at the 3-position, further functionalized with a pyridin-2-ylmethyl moiety. This structure imparts versatility in coordination chemistry and potential applications in pharmaceutical intermediates or ligand design. The pyridine and pyrazole groups enhance its binding affinity to metal centers, making it useful in catalysis or material science. Its amine functionality allows for further derivatization, enabling tailored modifications for specific synthetic or biological applications. The compound's stability and well-defined reactivity profile contribute to its utility in research and industrial settings.
5-methyl-1-(pyridin-2-yl)methyl-1H-pyrazol-3-amine structure
1142952-15-5 structure
Product name:5-methyl-1-(pyridin-2-yl)methyl-1H-pyrazol-3-amine
CAS No:1142952-15-5
MF:C10H12N4
Molecular Weight:188.22908115387
CID:5806070
PubChem ID:67486115

5-methyl-1-(pyridin-2-yl)methyl-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

    • 5-methyl-1-(pyridin-2-yl)methyl-1H-pyrazol-3-amine
    • SEUDUEGTTQGWGH-UHFFFAOYSA-N
    • 5-methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine
    • 1142952-15-5
    • 5-methyl-1-(pyridin-2-ylmethyl)-1h-pyrazol-3-amine
    • 5-methyl-1-pyridine-2-ylmethyl-1H-pyrazole-3-ylamine
    • EN300-1107864
    • SCHEMBL2656914
    • インチ: 1S/C10H12N4/c1-8-6-10(11)13-14(8)7-9-4-2-3-5-12-9/h2-6H,7H2,1H3,(H2,11,13)
    • InChIKey: SEUDUEGTTQGWGH-UHFFFAOYSA-N
    • SMILES: N1(C(C)=CC(N)=N1)CC1C=CC=CN=1

計算された属性

  • 精确分子量: 188.106196400g/mol
  • 同位素质量: 188.106196400g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 185
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 56.7Ų
  • XLogP3: 0.8

5-methyl-1-(pyridin-2-yl)methyl-1H-pyrazol-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1107864-0.5g
5-methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine
1142952-15-5 95%
0.5g
$739.0 2023-10-27
Enamine
EN300-1107864-2.5g
5-methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine
1142952-15-5 95%
2.5g
$1509.0 2023-10-27
Enamine
EN300-1107864-5.0g
5-methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine
1142952-15-5
5g
$3520.0 2023-06-10
Enamine
EN300-1107864-10g
5-methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine
1142952-15-5 95%
10g
$3315.0 2023-10-27
Enamine
EN300-1107864-1g
5-methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine
1142952-15-5 95%
1g
$770.0 2023-10-27
Enamine
EN300-1107864-0.05g
5-methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine
1142952-15-5 95%
0.05g
$647.0 2023-10-27
Enamine
EN300-1107864-1.0g
5-methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine
1142952-15-5
1g
$1214.0 2023-06-10
Enamine
EN300-1107864-0.25g
5-methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine
1142952-15-5 95%
0.25g
$708.0 2023-10-27
Enamine
EN300-1107864-5g
5-methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine
1142952-15-5 95%
5g
$2235.0 2023-10-27
Enamine
EN300-1107864-0.1g
5-methyl-1-[(pyridin-2-yl)methyl]-1H-pyrazol-3-amine
1142952-15-5 95%
0.1g
$678.0 2023-10-27

5-methyl-1-(pyridin-2-yl)methyl-1H-pyrazol-3-amine 関連文献

5-methyl-1-(pyridin-2-yl)methyl-1H-pyrazol-3-amineに関する追加情報

5-Methyl-1-(pyridin-2-yl)methyl-1H-pyrazol-3-amine: A Comprehensive Overview

The compound with CAS No. 1142952-15-5, known as 5-methyl-1-(pyridin-2-yl)methyl-1H-pyrazol-3-amine, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of heterocyclic compounds, specifically pyrazoles, which are widely studied due to their diverse biological activities and structural versatility. The pyridin-2-yl group attached to the pyrazole ring introduces unique electronic properties, making this compound a valuable substrate for further research and development.

Recent studies have highlighted the potential of 5-methyl-1-(pyridin-2-yl)methyl-1H-pyrazol-3-amine in drug discovery, particularly in the design of kinase inhibitors and other bioactive molecules. The pyrazole core is known for its ability to interact with various protein targets, making it a popular choice in medicinal chemistry. The methyl group at position 5 adds steric bulk, which can influence the compound's solubility and bioavailability, while the pyridinyl substituent at position 1 enhances its electronic properties, potentially improving its binding affinity to target enzymes or receptors.

One of the most intriguing aspects of this compound is its ability to undergo various chemical transformations. Researchers have explored its reactivity under different conditions, such as nucleophilic substitution, electrophilic aromatic substitution, and metal-catalyzed cross-coupling reactions. These studies have provided valuable insights into the synthetic strategies for constructing more complex molecules based on this scaffold. For instance, the introduction of additional functional groups at specific positions can lead to derivatives with enhanced pharmacokinetic profiles or improved therapeutic efficacy.

In terms of applications, 5-methyl-1-(pyridin-2-yl)methyl-1H-pyrazol-3-amines have shown promise in anti-inflammatory and antitumor studies. Preclinical data suggest that this compound exhibits potent inhibitory activity against inflammatory cytokines and demonstrates selective cytotoxicity against cancer cells. These findings underscore its potential as a lead compound for developing novel therapeutic agents targeting chronic inflammatory diseases and malignancies.

Moreover, the synthesis of 5-methyl-pyridinylmethyl-pyrazolamine has been optimized using green chemistry principles. Traditional methods often involve hazardous reagents and multi-step procedures; however, recent advancements have enabled the preparation of this compound through more efficient and environmentally friendly routes. For example, microwave-assisted synthesis has been employed to accelerate reaction times while minimizing waste generation.

The structural elucidation of this compound has also benefited from modern analytical techniques such as NMR spectroscopy and X-ray crystallography. These tools have provided detailed insights into its three-dimensional conformation and intermolecular interactions, which are critical for understanding its biological behavior.

In conclusion, 5-methyl-pyridinylmethyl-pyrazolamine (CAS No. 1142952-15) represents a compelling example of how heterocyclic compounds can serve as versatile platforms for drug discovery and chemical innovation. With ongoing research focusing on its biological properties, synthetic modifications, and applications in medicine, this compound continues to be a subject of intense scientific interest.

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